Lithium deuteride

Vue d'ensemble

Description

Lithium Deuteride (LiD) is a stable isotopic compound that is commonly used in deuterium storage and energy storage applications . It is also used as fuel in modern thermonuclear weapons .

Synthesis Analysis

Lithium Deuteride has been prepared by the direct combination of lithium and deuterium at 700° . The deuterium was obtained from the oxide by the use of magnesium .

Molecular Structure Analysis

The structural and dynamical properties of liquid Li samples with high concentrations of D have been derived from first-principles molecular dynamics simulations . The analysis suggests liquid–solid phase transitions can occur at some concentrations and temperatures, forming rock-salt LiD within liquid Li .

Chemical Reactions Analysis

The primary fission explosion produces high energy gamma and x-rays, which are channeled downward, and reflected toward the fusion device . The heat and pressure from the explosion cause the “fuel” (lithium deuteride) surrounding the sparkplug to react, releasing tritium . The tritium then fuses with the deuterium to form helium (nuclear fusion) and more neutrons .

Physical And Chemical Properties Analysis

Lithium Deuteride has a high melting point, low density, high deuterium concentration, and exceptional thermal stability in both vacuum and inert gases . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .

Applications De Recherche Scientifique

Specific Scientific Field

Nuclear Fusion and Military Applications

Summary of the Application

Lithium deuteride is used as a solid fusion fuel in the creation of hydrogen bombs . It’s known for its low production cost, small size, lightweight, and convenience to carry .

Methods of Application or Experimental Procedures

The specific methods of application and experimental procedures are classified information due to the sensitive nature of nuclear weapons technology. However, in general terms, the fusion reaction in a hydrogen bomb is initiated by the detonation of a fission bomb within the weapon. This creates the high temperature and pressure conditions necessary for fusion to occur between the deuterium and tritium nuclei in the lithium deuteride fuel .

- Field : Energy Storage

- Application : Lithium hydride, which includes lithium deuteride, can be used for hydrogen storage and as a fuel . This is due to its high hydrogen content and ability to release hydrogen when needed .

- Method : The hydrogen is released from the lithium hydride through a chemical reaction, typically involving heat .

- Outcome : This provides a potential method for storing and delivering hydrogen for use as a fuel .

- Field : Material Science

- Application : Lithium hydride can be used as a precursor to complex metal hydrides . These complex metal hydrides have various applications in material science .

- Method : The specific methods for creating these complex metal hydrides from lithium hydride can vary depending on the desired end product .

- Outcome : The resulting complex metal hydrides can have unique properties that make them useful in a variety of applications .

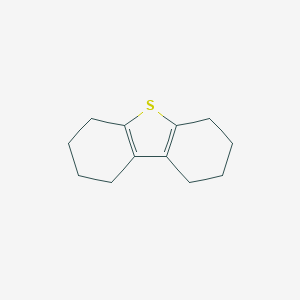

- Field : Organic Chemistry

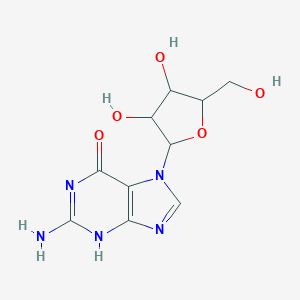

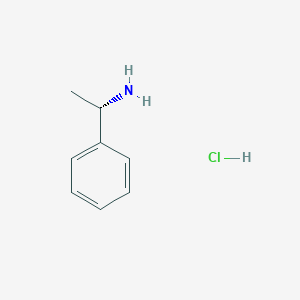

- Application : Lithium deuteride can be used as a raw material for the synthesis of organic deuterides, deuterated solvents, and deuterated polymers .

- Method : The specific methods of synthesis can vary depending on the desired end product .

- Outcome : The resulting deuterated compounds can have unique properties that make them useful in a variety of applications .

- Field : Nuclear Physics

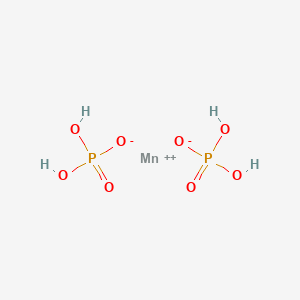

- Application : Lithium aluminum deuteride, a compound containing lithium deuteride, can be used in the production of tritium for nuclear reactors .

- Method : The specific methods of tritium production can vary depending on the design of the nuclear reactor .

- Outcome : The resulting tritium can be used as a fuel in nuclear fusion reactions .

- Field : Aerospace Engineering

- Application : Lithium aluminum deuteride can potentially be used as a fuel for aerospace purposes .

- Method : The specific methods of using lithium aluminum deuteride as a fuel can vary depending on the design of the aerospace vehicle .

- Outcome : The use of lithium aluminum deuteride as a fuel could potentially provide a high energy density fuel for aerospace applications .

Hydrogen Storage and Fuel

Precursor to Complex Metal Hydrides

Synthesis of Organic Deuterides, Deuterated Solvents, and Deuterated Polymers

Production of Tritium for Nuclear Reactors

Potential Fuel for Aerospace Purposes

Safety And Hazards

Orientations Futures

Jefferson Lab is on the ground level of a multi-year, combined research venture to measure spin-polarized fusion (SPF) . If achieved, SPF will lower the requirements for the ignition of a burning plasma in a fusion reactor . Atomic nuclei have a behavior akin to a spinning top. Low temperatures and high magnetic fields can be used to “polarize” all the nuclei in a fuel pellet by forcing them to all spin in the same direction .

Propriétés

IUPAC Name |

lithium;deuteride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTHRWZAMDZJOS-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

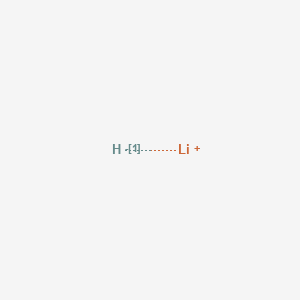

Canonical SMILES |

[H-].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043436 | |

| Record name | Lithium deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

9.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray crystals with melting point of 680 deg C; [Hawley] | |

| Record name | Lithium deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium deuteride | |

CAS RN |

13587-16-1 | |

| Record name | Lithium (2H)hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (2H)hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.